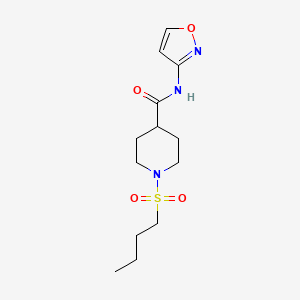
4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepanes. It is a potential drug candidate that has gained attention in recent years due to its various pharmacological properties.
作用機序
The exact mechanism of action of 4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound is thought to enhance the activity of GABA by binding to the benzodiazepine site on the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects. It has been demonstrated to reduce anxiety-like behavior, increase locomotor activity, and improve cognitive function in animal models. It also exhibits antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It also exhibits high potency and selectivity for the GABA-A receptor, making it a useful tool for studying the GABA system. However, it has some limitations, including its poor solubility in water and limited bioavailability, which may affect its pharmacokinetic properties.
将来の方向性
There are several future directions for the research of 4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one. One potential area of investigation is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of novel analogs with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action and to explore its potential for the treatment of other neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound with various pharmacological properties. Its synthesis method is relatively straightforward, and it exhibits high potency and selectivity for the GABA-A receptor. It has been shown to possess anxiolytic, antidepressant, and anticonvulsant activities, as well as neuroprotective effects. Although it has some limitations, it has several advantages for lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of neurological and psychiatric disorders.
合成法
The synthesis of 4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine, 3-hydroxybenzaldehyde, and isopropylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of Schiff base, reduction, and cyclization. The final product is obtained in good yield and purity.
科学的研究の応用
4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one has been studied extensively for its potential therapeutic applications. It has been shown to possess anxiolytic, antidepressant, and anticonvulsant activities in animal models. It also exhibits neuroprotective effects and has been investigated for its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[(3-hydroxyphenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-16(2)21-15-24(13-18-4-3-5-20(26)12-18)11-10-22(27)25(21)14-17-6-8-19(23)9-7-17/h3-9,12,16,21,26H,10-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRDUSBZBFZHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-5-[4-(1-piperidinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5462987.png)
![N-propyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5462999.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5463001.png)
![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5463021.png)
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5463030.png)
![4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5463034.png)

![1-methyl-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5463055.png)
![4-({2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5463058.png)
![N-[1-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5463066.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5463081.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5463082.png)

